molecular formula C22H21F3N4O3 B2692679 3-(3-oxo-3-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one CAS No. 1421473-38-2

3-(3-oxo-3-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one

Cat. No.: B2692679
CAS No.: 1421473-38-2
M. Wt: 446.43
InChI Key: MLLJCEVTPNZJMK-UHFFFAOYSA-N
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Description

3-(3-oxo-3-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinazolinone core, which is known for its biological activity, and a piperidine ring substituted with a trifluoromethyl group, enhancing its chemical properties.

Preparation Methods

The synthesis of 3-(3-oxo-3-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazolinone intermediate.

    Attachment of the trifluoromethyl group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions.

    Final assembly: The final step involves the coupling of the piperidine derivative with the quinazolinone core, followed by purification to obtain the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

3-(3-oxo-3-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce or replace substituents on the quinazolinone or piperidine rings.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds and create more complex structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(3-oxo-3-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules with potential biological activity.

    Biology: It is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets and its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery for the treatment of various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-oxo-3-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The compound’s quinazolinone core is known to interact with various biological targets, potentially inhibiting or modulating their activity. The presence of the trifluoromethyl group and piperidine ring may enhance the compound’s binding affinity and specificity for these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar compounds to 3-(3-oxo-3-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one include other quinazolinone derivatives and piperidine-containing molecules. These compounds may share similar chemical properties and biological activities but differ in their specific substituents and overall structure. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Some similar compounds include:

    Quinazolinone derivatives: Compounds with variations in the substituents on the quinazolinone core.

    Piperidine-containing molecules: Compounds with different substituents on the piperidine ring or variations in the attached functional groups.

    Trifluoromethyl-substituted compounds: Molecules with the trifluoromethyl group attached to different core structures.

These comparisons highlight the unique features of this compound and its potential advantages in various scientific research applications.

Properties

IUPAC Name

3-[3-oxo-3-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]propyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N4O3/c23-22(24,25)15-5-6-19(26-13-15)32-16-7-10-28(11-8-16)20(30)9-12-29-14-27-18-4-2-1-3-17(18)21(29)31/h1-6,13-14,16H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLJCEVTPNZJMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)CCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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